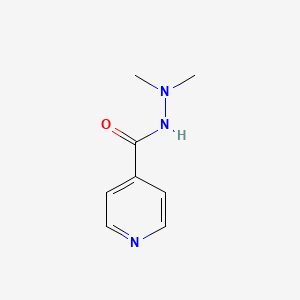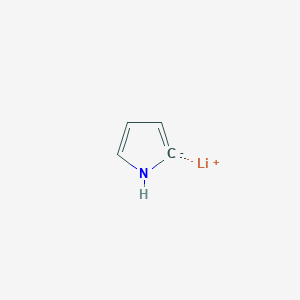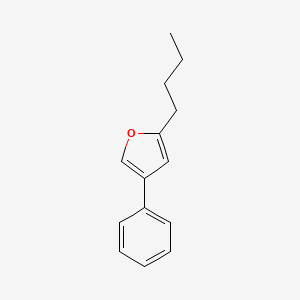
2-Butyl-4-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-4-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a butyl group at the 2-position and a phenyl group at the 4-position. Furans are heterocyclic aromatic compounds that have gained significant attention due to their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-phenylfuran can be achieved through several methods, including:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones in the presence of an acid catalyst. For this compound, the starting materials would be 1,4-diketones with appropriate substituents.
Gold-Catalyzed Cycloisomerization: This method uses gold catalysts to cyclize enynes or allenes into furans.
Palladium-Catalyzed Reactions: Palladium catalysis enables the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its simplicity and efficiency. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-phenylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofurans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the furan ring.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include substituted furans, dihydrofurans, and various oxygenated derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Butyl-4-phenylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-Butyl-4-phenylfuran involves its interaction with various molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution, making it reactive towards electrophiles. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to biological targets. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Butylfuran: Lacks the phenyl group, making it less aromatic and less reactive in electrophilic substitution reactions.
4-Phenylfuran: Lacks the butyl group, affecting its hydrophobicity and overall reactivity.
2,5-Dimethylfuran: Substituted with two methyl groups, making it more volatile and less hydrophobic compared to 2-Butyl-4-phenylfuran
Uniqueness
This compound is unique due to the presence of both butyl and phenyl groups, which enhance its hydrophobicity and reactivity. This combination of substituents makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
63591-11-7 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-butyl-4-phenylfuran |
InChI |
InChI=1S/C14H16O/c1-2-3-9-14-10-13(11-15-14)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |
InChI Key |
GYIXTWHHRVNNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

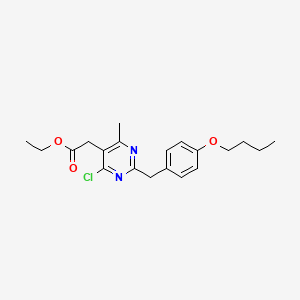
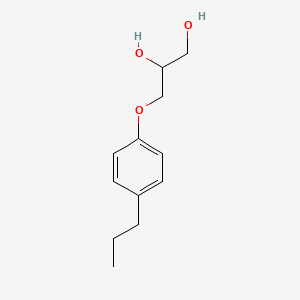
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
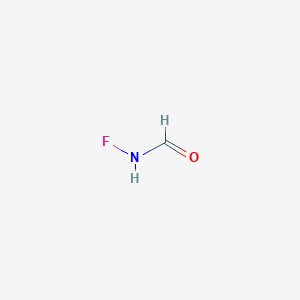
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
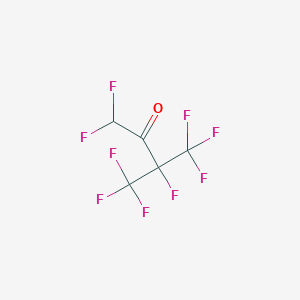
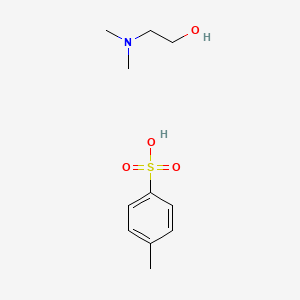
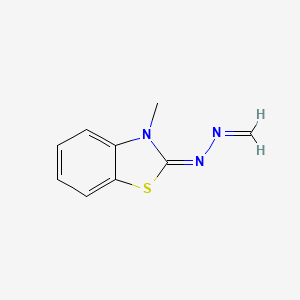
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
